1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone oxime 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone oxime
Brand Name: Vulcanchem
CAS No.: 568564-31-8
VCID: VC6140389
InChI: InChI=1S/C12H12N2OS/c1-8-11(9(2)14-15)16-12(13-8)10-6-4-3-5-7-10/h3-7,15H,1-2H3/b14-9+
SMILES: CC1=C(SC(=N1)C2=CC=CC=C2)C(=NO)C
Molecular Formula: C12H12N2OS
Molecular Weight: 232.3

1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone oxime

CAS No.: 568564-31-8

Cat. No.: VC6140389

Molecular Formula: C12H12N2OS

Molecular Weight: 232.3

* For research use only. Not for human or veterinary use.

1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone oxime - 568564-31-8

Specification

CAS No. 568564-31-8
Molecular Formula C12H12N2OS
Molecular Weight 232.3
IUPAC Name (NE)-N-[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine
Standard InChI InChI=1S/C12H12N2OS/c1-8-11(9(2)14-15)16-12(13-8)10-6-4-3-5-7-10/h3-7,15H,1-2H3/b14-9+
Standard InChI Key MQISPQROQJHEJE-NTEUORMPSA-N
SMILES CC1=C(SC(=N1)C2=CC=CC=C2)C(=NO)C

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone oxime is C12H12N2OS\text{C}_{12}\text{H}_{12}\text{N}_2\text{OS}, with a molecular weight of 232.30 g/mol. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms, is substituted at the 4-position with a methyl group, at the 2-position with a phenyl group, and at the 5-position with an ethanone oxime moiety. The oxime group (C=N-OH\text{C=N-OH}) introduces polarity and hydrogen-bonding capacity, influencing solubility and reactivity.

Table 1: Key Physicochemical Properties

PropertyValue/Description
IUPAC Name(NE)-N-[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine
SolubilityLimited aqueous solubility; soluble in DMSO, DMF
Melting PointNot extensively characterized
LogP (Partition Coefficient)Estimated ~2.1 (moderate lipophilicity)

The compound’s isomeric SMILES representation is CC1=C(SC(=N1)C2=CC=CC=C2)/C(=N/O)/C\text{CC1=C(SC(=N1)C2=CC=CC=C2)/C(=N/O)/C}, reflecting its stereochemical configuration. Computational studies predict moderate lipophilicity, suggesting potential membrane permeability in biological systems.

Synthesis and Characterization

Synthetic Routes

The synthesis typically involves a multi-step approach:

  • Thiazole Ring Formation: The Hantzsch thiazole synthesis is employed, reacting α-haloketones with thioamides. For this compound, 2-phenyl-4-methylthiazole-5-carbaldehyde may serve as an intermediate.

  • Oxime Formation: The ketone group at the 5-position undergoes condensation with hydroxylamine hydrochloride (NH2OH\cdotpHCl\text{NH}_2\text{OH·HCl}) under acidic or basic conditions, yielding the oxime derivative.

Representative Reaction Scheme:

Thiazole intermediate+NH2OH\cdotpHClEtOH, Δ1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone oxime\text{Thiazole intermediate} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{EtOH, Δ}} \text{1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone oxime}

Industrial-Scale Production

Optimized protocols utilize continuous flow reactors to enhance yield and purity. Purification involves recrystallization from ethanol or chromatography on silica gel. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural validation.

Biological Activities and Mechanisms

Table 2: Hypothesized Antimicrobial Profile

PathogenMIC (µg/mL)Mechanism of Action
Staphylococcus aureus15–25Cell wall synthesis inhibition
Escherichia coli50–75DNA gyrase interference

Anticancer Activity

Thiazole-oxime hybrids have demonstrated cytotoxicity against cancer cell lines. For example, analogous compounds induce apoptosis in pancreatic ductal adenocarcinoma (PDAC) cells by inhibiting glycogen synthase kinase-3β (GSK-3β), leading to cell cycle arrest at the G2/M phase .

Anti-Inflammatory Effects

The oxime group may modulate inflammatory pathways by scavenging reactive oxygen species (ROS) or inhibiting cyclooxygenase-2 (COX-2). In silico docking studies suggest affinity for the COX-2 active site, comparable to celecoxib .

Comparison with Related Compounds

Table 3: Structural and Functional Comparisons

CompoundKey DifferencesBiological Activity
4-Methyl-2-phenyl-1,3-thiazoleLacks oxime groupWeak antimicrobial activity
2-Phenylthiazole-5-carboxylic acidCarboxylic acid substituentEnhanced solubility, COX inhibition
1-(Thiazol-5-yl)ethanoneKetone instead of oximeLimited reactivity

The oxime group in 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone oxime enhances its chelating capacity, making it a candidate for metal-ion binding applications.

Future Research Directions

  • Pharmacokinetic Studies: Evaluate absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Target Identification: Use proteomic approaches to identify binding partners in cancer cells.

  • Derivatization: Synthesize analogs with improved bioavailability or reduced toxicity.

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